Nyasol

Übersicht

Beschreibung

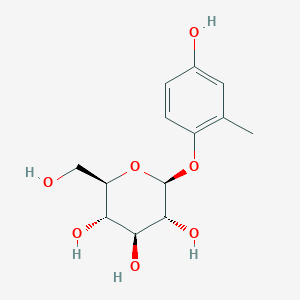

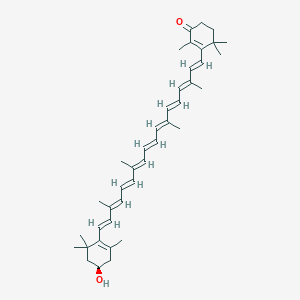

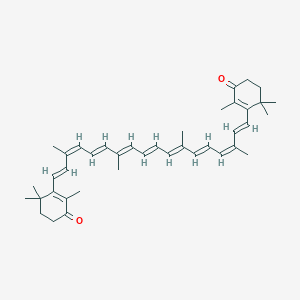

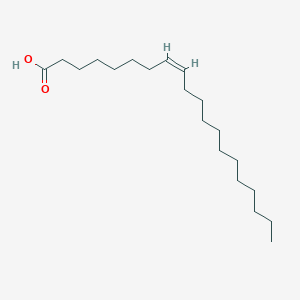

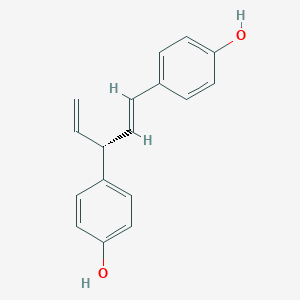

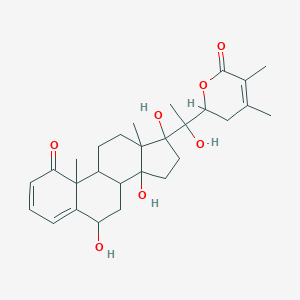

Nyasol, also known as cis-hinokiresinol or (Z)-hinokiresinol, is a lignan found in Anemarrhena asphodeloides . It is an active compound with antifungal, antibacterial, antileishmanial, and hyaluronidase inhibition activities . It inhibits LTB4 binding to human neutrophils .

Synthesis Analysis

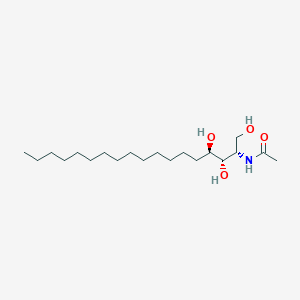

The practical total synthesis of racemic nyasol was explored. The α-hydroxyketo compound was prepared from commercially available starting materials in two steps. Chelation-controlled reduction of the α-hydroxyketo compound with Zn(BH4)2 gave the anti-1,2-diol compound as the major product .Molecular Structure Analysis

Nyasol has a molecular formula of C17H16O2 . The structure of Nyasol includes a phenolic component, which contributes to its biological activity .Chemical Reactions Analysis

Nyasol inhibits LTB4 binding to human neutrophils and suppresses neuroinflammatory response through the inhibition of I-κB degradation in LPS-stimulated BV-2 microglial cells .Wissenschaftliche Forschungsanwendungen

Antifungal and Synergistic Properties : Nyasol has been identified to exhibit antifungal activity, particularly against Candida albicans. It shows synergistic effects when combined with azole antifungal agents, suggesting its potential as an adjuvant in treating candidiasis (Iida et al., 2000).

Identification and Isolation from Plants : Nyasol has been isolated from Asparagus cochinchinensis and characterized through spectroscopic methods. Its structure and stereochemistry were determined, contributing to a better understanding of compounds in this plant (Tsui & Brown, 1996).

Anti-oomycete Activity : Extracts from Anemarrhena asphodeloides rhizomes, containing nyasol, demonstrated strong antifungal activity against various plant pathogenic fungi and oomycetes, offering potential applications in agriculture (Park et al., 2003).

Synthesis and Biological Activities : Nyasol has attracted interest for its various biological activities, including anti-inflammatory, anticancer, and estrogen receptor binding activities. Efforts have been made to synthesize this compound to facilitate further pharmacological studies (Kwon et al., 2013).

Antioxidant and Antiatherogenic Activities : Nyasol, also known as cis-hinokiresinol, was found to exhibit significant antioxidant and antiatherogenic activities, providing potential therapeutic applications in cardiovascular diseases (Song et al., 2007).

Cosmetic Applications : Nyasol isolated from Anemarrhena asphodeloide rhizomes showed potential in cosmetic applications due to its anti-inflammatory and skin-whitening effects, indicating its use in functional cosmetics (Park et al., 2015).

Inhibition of Inflammatory Responses : Nyasol inhibited various inflammatory mediators in cell-based studies, suggesting its role as a potential anti-inflammatory agent (Lim et al., 2009).

Neuroprotective Effects : Nyasol was found to suppress neuroinflammatory responses in microglial cells, indicating potential therapeutic applications in neurodegenerative diseases (Lee et al., 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-[(1E,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3+/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAUNWQYYMXIRB-BOTMBNHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](/C=C/C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nyasol | |

CAS RN |

96895-25-9 | |

| Record name | Nyasol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096895259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-hydroxy-1-(5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B211769.png)